An In-depth Technical Guide to 3-(4-BROMOPHENYL)-2H-BENZO[B]OXAZINE: Core Properties and Therapeutic Potential
An In-depth Technical Guide to 3-(4-BROMOPHENYL)-2H-BENZO[B]OXAZINE: Core Properties and Therapeutic Potential
An In-depth Technical Guide to 3-(4-BROMOPHENYL)-2H-BENZO[B][1][2]OXAZINE: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzoxazine moiety is a "privileged scaffold" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] Its unique three-dimensional conformation and electronic properties allow for diverse interactions with biological targets. This guide focuses on a specific derivative, 3-(4-bromophenyl)-2H-benzo[b][2][3]oxazine, a molecule of significant interest for its potential applications in drug discovery. The strategic incorporation of a bromophenyl group at the 3-position is anticipated to modulate the compound's physicochemical properties and enhance its biological activity. This document serves as a comprehensive technical resource, providing insights into its fundamental properties, synthesis, and potential therapeutic applications, grounded in established scientific principles and methodologies.
Physicochemical Properties: A Foundation for Drug Design
Understanding the fundamental physicochemical properties of a compound is paramount in the early stages of drug development. While specific experimental data for 3-(4-bromophenyl)-2H-benzo[b][2][3]oxazine is not extensively reported, we can infer its characteristics based on its chemical structure and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 61821-71-4 | [2] |
| Molecular Formula | C₁₄H₁₀BrNO | [2] |
| Molecular Weight | 288.14 g/mol | [2] |
| Appearance (Predicted) | Solid | |
| Melting Point | Not available; Analog (4h): 95 °C | [4] |
| Boiling Point | Not available | [2] |
| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Note: Analog (4h) is (4-Bromophenyl)(3-(p-tolyl)-3,4-dihydro-2H-benzo[b][2][3]oxazin-2-yl)methanone.
Synthesis and Characterization: A Practical Approach
The synthesis of 3-aryl-2H-benzo[b][2][3]oxazines is well-documented, with several efficient methods available. A common and effective approach involves the condensation of a 2-aminophenol with a phenacyl bromide derivative.[5] Microwave-assisted synthesis has emerged as a particularly advantageous method, offering reduced reaction times and improved yields.[4]
General Synthesis Workflow
Caption: General workflow for the synthesis of 3-(4-bromophenyl)-2H-benzo[b][2][3]oxazine.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established methods for the synthesis of analogous 3,4-dihydro-2H-benzo[b][2][3]oxazines.[4]
Materials:
-
2-Aminophenol
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Cesium Carbonate (Cs₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave vial, combine 2-aminophenol (1 mmol), 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol), and cesium carbonate (1.5 mmol).
-
Add a few drops of aqueous ethanol to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 3-5 minutes at 100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a 20% ethyl acetate/hexane eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 3-(4-bromophenyl)-2H-benzo[b][2][3]oxazine.
Spectroscopic Characterization (Predicted)
Based on data from analogous compounds, the following spectral characteristics are anticipated:
-
¹H NMR: Aromatic protons will appear in the region of δ 6.5-8.0 ppm. The methylene protons of the oxazine ring are expected to show characteristic signals.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The carbon atoms of the oxazine ring will have distinct chemical shifts.
-
IR (KBr): Characteristic absorption bands for C=N stretching, C-O-C stretching, and aromatic C-H stretching are expected. Specifically, bands around 1610 cm⁻¹ (C=N), 1220 and 1090 cm⁻¹ (C-O), and 880 cm⁻¹ (C-N) have been observed in similar structures.[6]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z 288, with a characteristic isotopic pattern for the presence of one bromine atom.
Potential Applications in Drug Development
The 3-aryl-2H-benzo[b][2][3]oxazine scaffold has demonstrated a wide range of pharmacological activities, making it a promising starting point for the development of new therapeutic agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzoxazine derivatives. The proposed mechanisms of action are diverse and appear to be cell-line and compound-specific.
-
Induction of Apoptosis: Some benzoxazine compounds have been shown to induce apoptosis in cancer cells. One reported mechanism involves the elevation of NADPH oxidase activity and an increase in reactive oxygen species (ROS) levels, leading to programmed cell death.[7]
-
DNA-PK Inhibition: Novel benzoxazine derivatives have been identified as potent radiosensitizers. Their mechanism of action is believed to involve the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis.[8]
-
Lysosomal Dysfunction: Certain benzo[a]phenoxazine derivatives have been shown to selectively target and accumulate in the lysosomes of cancer cells. This leads to lysosomal membrane permeabilization, an increase in intracellular pH, and ROS accumulation, ultimately triggering cell death.[9]
-
Targeting c-Myc G-Quadruplex: Some benzoxazinone derivatives have been found to inhibit the proliferation of cancer cells overexpressing the c-Myc oncogene by targeting its G-quadruplex structure.[10]
Caption: A potential anticancer mechanism of action involving DNA-PK inhibition.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazine derivatives have shown promising activity against a range of bacteria and fungi.[11]
-
Broad-Spectrum Activity: Various 1,3-benzoxazine derivatives have demonstrated both antibacterial and antifungal effects against Gram-positive and Gram-negative bacteria, including Bacillus thuringiensis, Escherichia coli, and Fusarium oxysporum.[11]
-
Mechanism of Action: The proposed antibacterial mechanism involves electrostatic interactions with the bacterial surface and hydrophobic interactions that disrupt the integrity of the cell membrane.[12] The presence of electron-donating or -withdrawing groups on the aromatic rings can significantly influence the antimicrobial potency.[4]
Antioxidant Activity
Several 3,4-dihydro-2H-benzo[b][2][3]oxazine analogs have exhibited strong antioxidant activity, in some cases surpassing that of the standard antioxidant, Trolox.[4] This property could be beneficial in conditions associated with oxidative stress.
Conclusion and Future Directions
3-(4-bromophenyl)-2H-benzo[b][2][3]oxazine represents a promising molecular scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its analogs make it an attractive target for further investigation. Future research should focus on the detailed biological evaluation of this specific compound, including its efficacy in relevant disease models and a thorough investigation of its mechanism of action at the molecular level. Structure-activity relationship (SAR) studies, involving modifications to both the benzoxazine core and the bromophenyl substituent, will be crucial in optimizing its potency and selectivity for specific biological targets.
References
-
Zhimomi, B. K., et al. Microwave-assisted synthesis of novel[2][3] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024 , (8), 202412276. Available from: [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 2022 , 27(7), 2121. Available from: [Link]
-
Gabbas, A. U. G., et al. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN J. Chem, 2016 , 9(1), 1-7. Available from: [Link]
-
Vencato, I., et al. 3-(4-Chlorophenyl)-2H-benz[b][2][3]oxazine. Acta Crystallographica Section E: Crystallographic Communications, 2005 , 61(3), o769-o771. Available from: [Link]
-
Zao, C., et al. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. BMC Complementary and Alternative Medicine, 2009 , 9(1), 1-7. Available from: [Link]
-
Zhimomi, B. K., et al. A facile and environmentally benign synthesis of 2H-benzo[b][2][3] oxazines of potential biological importance. Arkat USA, 2024 . Available from: [Link]
-
Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials, 2023 . Available from: [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Health Risks, 2024 . Available from: [Link]
-
Synthesis of 3,4-dihydro-2H-1,4-oxazines. Organic Chemistry Portal. Available from: [Link]
-
Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences, 2024 . Available from: [Link]
-
3,4-Dihydro-2H-1,4-benzoxazine. PubChem. Available from: [Link]
-
Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available from: [Link]
-
Radhamani, S., et al. Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate, 2017 . Available from: [Link]
-
Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 2024 . Available from: [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020 . Available from: [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. Available from: [Link]
-
Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 2015 . Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. pubs.acs.org [pubs.acs.org]
